molecular formula C19H31NO4 B1450635 (E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1599479-34-1

(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1450635
CAS No.: 1599479-34-1
M. Wt: 337.5 g/mol
InChI Key: YWDCMDURHFEEEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Chemical reactions analysis involves understanding how a compound reacts with other substances . Unfortunately, specific details about the chemical reactions of this compound are not available in the search results.

Scientific Research Applications

Synthesis and Derivative Formation (E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate and related compounds have been explored for their potential in the synthesis of biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) reported the synthesis of spirocyclic 3-oxotetrahydrofurans from similar compounds, which are precursors for further biologically active compounds (Moskalenko & Boev, 2012).

Supramolecular Arrangements Compounds similar to this compound have been used in studies examining the relationship between molecular structure and crystal structure. Graus et al. (2010) explored this relationship in cyclohexane-spirohydantoin derivatives, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

NMR Spectroscopy and Absolute Configuration The compound and its derivatives have been utilized in NMR spectroscopy to determine the absolute configuration of certain molecules. Jakubowska et al. (2013) employed NMR spectroscopy to assign the absolute configurations of similar compounds, using NOESY correlations and chemical shift anisotropy calculations (Jakubowska et al., 2013).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances or systems. Unfortunately, specific details about the mechanism of action of this compound are not available in the search results .

Safety and Hazards

Safety and hazards information for a compound includes understanding its potential risks and how to handle it safely . Unfortunately, specific details about the safety and hazards of this compound are not available in the search results.

Future Directions

Future directions involve understanding potential areas of research or applications for a compound. Unfortunately, specific details about the future directions of this compound are not available in the search results .

Properties

IUPAC Name

tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-5-23-16(21)7-6-15-8-9-19(14-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h6-7,15H,5,8-14H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDCMDURHFEEEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
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(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate

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